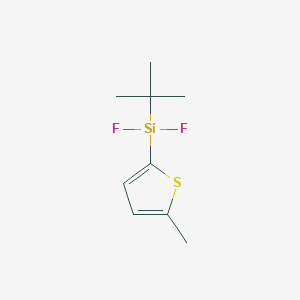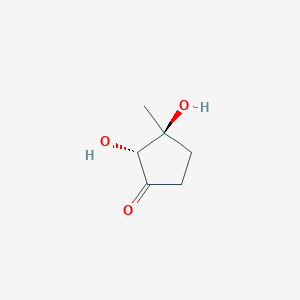
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is a chiral organic compound with a cyclopentane ring substituted with two hydroxyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the dihydroxylation of 3-methylcyclopent-1-ene using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage with sodium periodate (NaIO4). This method provides high stereoselectivity and yields the desired diol product .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods offer advantages such as mild reaction conditions, high selectivity, and environmentally friendly processes. For example, the use of engineered microorganisms to produce the compound from renewable feedstocks has been explored .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: SOCl2, PBr3, pyridine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, esters
Scientific Research Applications
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-dihydroxy-3-methylcyclopentan-1-one
- (2S,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one
- (2S,3R)-2,3-dihydroxy-3-methylcyclopentan-1-one
Uniqueness
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for various applications .
Properties
CAS No. |
918403-85-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C6H10O3/c1-6(9)3-2-4(7)5(6)8/h5,8-9H,2-3H2,1H3/t5-,6-/m0/s1 |
InChI Key |
BOYJRCJNUXDUOJ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)[C@@H]1O)O |
Canonical SMILES |
CC1(CCC(=O)C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


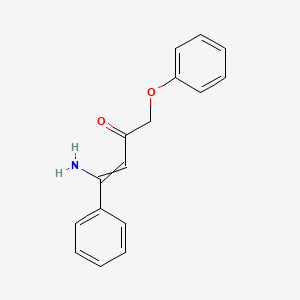
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)

![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
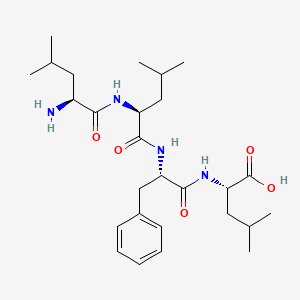
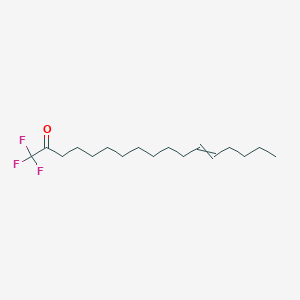
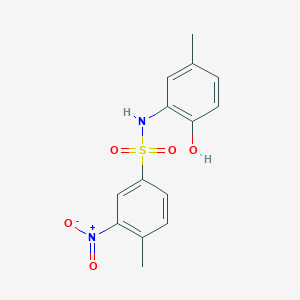

![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
